4-(Methylthio)phenol
Description
Significance in Contemporary Chemical Science
In contemporary chemical science, 4-(Methylthio)phenol holds significance as a versatile building block and intermediate in organic synthesis. fishersci.ca Its structure allows for participation in a range of chemical transformations, including oxidation of the methylthio group to sulfoxides and sulfones, and nucleophilic substitution reactions involving the phenolic hydroxyl group. The presence of the hydroxyl group in the para position has been noted to enhance the rate of hydrodesulfurization reactions. lookchem.comchemicalbook.com
Research highlights its utility in the synthesis of various chemical compounds, including those used in agrochemicals and pharmaceuticals. lookchem.comfishersci.cafishersci.com For instance, it is employed in the preparation of phosphoramidodithioate intermediates for the synthesis of sulprofos (B166734) amidate, an insecticide. sigmaaldrich.comlookchem.comguidechem.com Beyond synthesis, this compound has been explored for potential applications in materials science, such as a precursor for polymeric materials, and in biomedicine, exhibiting potential antimicrobial and antioxidant activities. ontosight.ai Studies have also investigated its role in ecological interactions, identifying it as a semiochemical used by certain orchids to attract pollinators. nih.gov
Historical Context of Research on Thiophenols and Phenols
The study of thiophenols and phenols has a rich historical background that provides context for current research on this compound. Phenol (B47542) itself was first isolated in impure form from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgnih.govatamankimya.comguidechem.com Auguste Laurent later extracted pure phenol in 1841, and the name "phénol" was coined by Charles Gerhardt in 1843. wikipedia.orgnih.govatamankimya.comguidechem.com Historically, phenols gained prominence for their antiseptic properties, notably utilized by Joseph Lister in the 19th century for antiseptic surgery. nih.govatamankimya.comguidechem.com Phenols also became crucial in the development of early plastics, such as Bakelite, first created by Leo Hendrik Baekeland. guidechem.comresearchgate.net
Thiophenols, sulfur analogs of phenols, where the hydroxyl group is replaced by a sulfhydryl (-SH) group, also have a history rooted in organosulfur chemistry. fishersci.nlontosight.aithegoodscentscompany.com Research into thiophenols has explored their unique reactivity due to the presence of the sulfur atom, including their ability to act as nucleophiles and participate in redox processes. The study of substituted thiophenols and phenols, including those with alkylthio groups like this compound, represents a natural progression in understanding how different substituents influence the chemical and physical properties of these aromatic systems.
Overview of Current Research Landscape for this compound
The current research landscape for this compound is diverse, spanning synthetic methodology, chemical properties, and potential applications. Investigations continue into efficient synthesis routes for this compound, including methods utilizing phenol and dimethyl disulfide in the presence of strong acids. researchgate.netresearchgate.net
Studies are also focused on its chemical reactivity, such as the catalytic oxidation of the methylthio group to sulfoxide (B87167) and sulfone derivatives. researchgate.net Research findings indicate that the oxidation can be achieved using various methods, including transition-metal-free catalytic systems and electro-organic oxidation. researchgate.net
Furthermore, this compound is being explored for its biological interactions. Research has evaluated its binding affinity to estrogen receptors, highlighting potential implications in environmental toxicology and endocrine disruption studies. jst.go.jp Its role as a semiochemical in the pollination of certain orchids is another active area of ecological and biological research. nih.gov The compound's antioxidant properties have also been investigated, showing notable free radical scavenging ability in assays like the DPPH assay.
Detailed research findings on the synthesis of this compound highlight optimized conditions for reactions. For example, a synthesis using phenol and dimethyl disulfide with sulfuric acid as a catalyst achieved yields between 79.3% and 83.5% under specific molar ratios, temperature, and reaction time. researchgate.netresearchgate.net
Table 1: Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | lookchem.comuni.lu |
| Molecular Weight | 140.20 g/mol | sigmaaldrich.comlookchem.comfishersci.cauni.lufishersci.com |
| Melting Point | 84-87 °C | sigmaaldrich.comlookchem.comfishersci.comchemicalbook.com |
| Boiling Point | 153-156 °C (at 20 mmHg) | sigmaaldrich.comlookchem.comfishersci.comchemicalbook.com |
| Solubility (Water) | 9.59 g/L | lookchem.comfishersci.cafishersci.comchemicalbook.com |
| Appearance | White to pale brown solid/powder | lookchem.comchemicalbook.com |
| Odor | Characteristic stench (due to sulfur) | fishersci.com |
Table 2: Optimized Synthesis Conditions for this compound
| Reactants | Catalyst | Molar Ratio (Me₂S₂:PhOH:H₂SO₄) | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |
| Phenol, Dimethyl disulfide | Sulfuric acid | 1:3.15:1.75 | 40 | 5 | 79.3 - 83.5 | researchgate.netresearchgate.net |
Table 3: Relative Estrogenic Activity of Alkyl(thio)phenols
| Compound | Relative Activity (% of Bisphenol-A) | Source |
| This compound | 11 | jst.go.jp |
| 3-Methyl-4-(methylthio)phenol (B1676489) | 10 | jst.go.jp |
| 3,5-Dimethyl-4-(methylthio)phenol | 4 | jst.go.jp |
| 4,4'-Thiodiphenol (B147510) (TDP) | 1000 (10 times) | jst.go.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylphenol | |
|---|---|---|
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InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASBCTGZKABPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051547 | |
| Record name | 4-(Methylthio)phenol | |
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Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-72-9 | |
| Record name | 4-(Methylthio)phenol | |
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| Record name | 4-(Methylthio)phenol | |
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| Record name | 4-(Methylthio)phenol | |
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| Record name | Phenol, 4-(methylthio)- | |
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| Record name | 4-(Methylthio)phenol | |
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| Record name | 4-(methylthio)phenol | |
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| Record name | P-HYDROXYTHIOANISOLE | |
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Synthetic Methodologies and Chemical Transformations of 4 Methylthio Phenol
Established Synthetic Routes to 4-(Methylthio)phenol
Several methods have been developed for the synthesis of this compound. Established routes typically involve the thiolation of phenol (B47542) or the reaction of a substituted phenol with a methylthiol source.
Sulfuric Acid Catalyzed Thiolation of Phenol with Dimethyl Disulfide
A common method for synthesizing this compound involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid catalyst, such as concentrated sulfuric acid researchgate.net. This reaction is typically carried out at temperatures ranging from room temperature up to 50°C, with cooling often employed to manage the exothermic nature of the reaction . The molar ratio of reactants, such as dimethyl disulfide to phenol and sulfuric acid, plays a significant role in the reaction efficiency and yield researchgate.net. Optimized conditions for this method have been reported, achieving yields in the range of 79.3% to 83.5% with a molar ratio of dimethyl disulfide:phenol:H₂SO₄ of 1:3.15:1.75 at 40°C for 5 hours researchgate.net. Methanethiol is a byproduct of this reaction and requires careful handling due to its toxicity; its removal, often via distillation or inert gas purging, can help shift the equilibrium towards product formation .
Reaction of 4-Chlorophenol (B41353) with Methylthiol in the Presence of a Base
Another synthetic approach to this compound involves the reaction of 4-chlorophenol with methylthiol ontosight.ai. This reaction typically requires the presence of a base to facilitate the displacement of the chloride group by the methylthiolate anion. While the search results mention this method, detailed reaction conditions, specific bases used, and reported yields were not extensively provided within the retrieved snippets ontosight.ai.
Comparison of Synthetic Efficiency and Yields
Comparing the efficiency and yields of different synthetic routes is crucial for selecting the most suitable method for a given application. The sulfuric acid catalyzed thiolation of phenol with dimethyl disulfide has demonstrated yields in the range of 79.3% to 83.5% under optimized conditions researchgate.net. Another method involving the reaction of 4-mercaptophenol (B154117) with methyl iodide in the presence of a base has also been reported for the synthesis of this compound, with purification often involving column chromatography . Photocatalytic hydroxylation of 4-methylthiophenylboronic acid has shown a yield of 61% for this compound mdpi.com. The aluminum phenoxide-catalyzed reaction of phenol with methyl disulfide has been reported to achieve yields of 75-90% with high para selectivity .
Here is a comparison of reported yields for some synthetic methods:
| Synthetic Method | Reported Yield (%) |
| H₂SO₄ catalyzed thiolation of phenol with dimethyl disulfide | 79.3 - 83.5 |
| Photocatalytic hydroxylation of 4-methylthiophenylboronic acid | 61 |
| Aluminum phenoxide-catalyzed reaction of phenol with methyl disulfide | 75 - 90 |
The choice between these methods can depend on factors such as desired yield, purity requirements, scalability, and the availability and cost of starting materials and catalysts .
Advanced Synthetic Approaches and Process Optimization
Research continues into developing more efficient and selective methods for synthesizing this compound and optimizing existing processes.
Investigation of Catalytic Systems in this compound Synthesis
Various catalytic systems have been explored to improve the synthesis of this compound. Strong acids like H₂SO₄ are known catalysts for the thiolation of phenols researchgate.netgoogle.com. Aluminum phenoxide has also been shown to catalyze the reaction of phenol with methyl disulfide, offering advantages in terms of catalyst recyclability and para selectivity . Photocatalytic systems involving light irradiation have been investigated for the synthesis of this compound from arylboronic acids mdpi.com. Metal-catalyzed coupling reactions, although often discussed in the context of forming diaryl thioethers or thiolation of aryl halides, highlight the broader interest in catalytic C-S bond formation frontiersin.org. While not directly focused on this compound synthesis from basic precursors, studies on the catalytic oxidation of this compound to its sulfoxide (B87167) or sulfone derivatives also demonstrate the application of various catalytic systems, including transition-metal-free systems and solid catalysts researchgate.net.
Influence of Reaction Conditions on Product Purity and Selectivity
Optimizing reaction conditions is critical for maximizing the purity and selectivity of this compound synthesis. Parameters such as temperature, reaction time, reactant molar ratios, catalyst concentration, and solvent choice significantly impact the outcome. For the H₂SO₄ catalyzed reaction, controlling temperature is important due to its exothermic nature . Optimized molar ratios of reactants and reaction time have been established to achieve higher yields researchgate.net. In catalytic systems, the choice of catalyst and its concentration are paramount for directing the reaction towards the desired product and minimizing byproducts mdpi.com. For instance, aluminum phenoxide catalysis has been shown to provide high para selectivity in the reaction of phenol with methyl disulfide . Purification techniques such as distillation and chromatography are often employed to isolate the pure product from reaction mixtures . The development of environmentally benign and efficient processes, including solvent-free alternatives and the use of less toxic reagents, is an ongoing area of research in organic synthesis arkat-usa.orgnih.gov.
Derivatization Strategies Utilizing this compound as a Precursor
The phenolic hydroxyl group of this compound serves as a key site for derivatization, enabling its incorporation into larger and more complex molecular structures. These strategies are fundamental in tailoring the properties and reactivity of this compound for specific applications.
Esterification Reactions for Carboxylate Derivatives
Esterification reactions involving the phenolic hydroxyl group of this compound lead to the formation of carboxylate derivatives. This transformation typically involves the reaction of this compound with a carboxylic acid or a carboxylic acid derivative under suitable conditions. For instance, the synthesis of 4-(methylthio)phenyl piperidine-4-carboxylate has been reported through the esterification of N-Boc-isonipecotic acid with this compound. wikipedia.org General esterification procedures employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) with alcohols and carboxylic acids illustrate the typical approach for forming ester linkages. nih.gov
Synthesis of Phosphoramidodithioate Intermediates
This compound plays a crucial role as an intermediate in the synthesis of phosphoramidodithioate compounds. These intermediates are significant in the production of various organophosphorus compounds. Specifically, this compound is highlighted as a key component in the preparation of phosphoramidodithioate intermediates that are essential for the synthesis of sulprofos (B166734) amidate. nih.govuni.lumitotox.orgnih.gov
Reactivity and Reaction Mechanisms of 4 Methylthio Phenol
Redox Chemistry of the Methylthio Moiety
The methylthio group in 4-(Methylthio)phenol is susceptible to oxidation, a key aspect of its reactivity. This can lead to the formation of higher oxidation states of sulfur, specifically the sulfoxide (B87167) and sulfone.
Aerobic Oxidation to 4-(Methylsulfinyl)phenol (B81417) and 4-(Methylsulfonyl)phenol (B50025)
Aerobic oxidation, utilizing molecular oxygen as the oxidant, can transform the methylthio group (-SCH₃) of this compound into a methylsulfinyl group (-S(O)CH₃), yielding 4-(Methylsulfinyl)phenol, and further oxidation can lead to the formation of a methylsulfonyl group (-S(O)₂CH₃), resulting in 4-(Methylsulfonyl)phenol. This stepwise oxidation is a common reaction for sulfides.
Research has explored the catalytic aerobic oxidation of this compound. One study investigated a transition-metal-free catalytic system involving Br₂/NaNO₂/H₂O for the aerobic oxidation of sulfides. Under modified conditions using 5 mol% Br₂, the conversion of this compound was approximately 25% within 5 hours, suggesting that while the reaction occurs, the efficiency can be influenced by the specific catalytic system and conditions employed. nih.gov Another study recognized the oxidation of this compound by molecular oxygen to the corresponding 4-(methylsulfoxyl)phenol (4-(Methylsulfinyl)phenol), suggesting an intermediate stage in the oxidation process. nih.govmdpi.com
Mechanistic Pathways of Sulfur Oxidation
The oxidation of thioethers, including the methylthio group in this compound, typically involves the transfer of oxygen to the sulfur atom. A proposed mechanism for thioether oxidation by hydrogen peroxide involves the nucleophilic attack of the sulfur atom onto hydrogen peroxide, leading to the formation of the sulfoxide. nih.gov Further oxidation of the sulfoxide can then yield the sulfone. The susceptibility of the sulfur atom to nucleophilic attack is influenced by the electronic environment created by the attached groups.
In the context of aerobic oxidation catalyzed by systems like Br₂/NaNO₂, a possible mechanism involves a dual catalytic cycle coupling multiple redox reactions. mdpi.com The transformation of sulfides to sulfoxides is fulfilled through this coupling. mdpi.com
Impact of Phenolic Hydroxyl Group on Oxidation Susceptibility
Research on the oxidation sensitivity of different thioether compounds, including 4-(methylthio)benzylamide (a related structure), indicated that the oxidation reaction of thioethers can be modulated by changing the substituent groups bound to the sulfur atom. nih.gov This suggests that the phenolic hydroxyl group, being a substituent on the aromatic ring, likely plays a role in influencing the electron density around the sulfur atom in this compound, thereby affecting its oxidation susceptibility.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) in this compound is another reactive center, participating in reactions characteristic of phenols, such as deprotonation and acting as a nucleophile or hydrogen bond donor.
Cleavage of Benzyloxycarbonyl and O-Benzyl Protecting Groups
This compound has been utilized as a reagent for the removal of benzyloxycarbonyl (Cbz) and O-benzyl (Bn) protecting groups. lookchem.comsigmaaldrich.comcenmed.com This deprotection is typically carried out under acidic conditions, such as with trifluoroacetic acid (TFA). lookchem.comsigmaaldrich.comcenmed.com this compound acts as a scavenger for the benzyl (B1604629) carbocation or benzyl cation generated during the acidolytic cleavage, preventing these reactive species from causing undesired side reactions, such as re-benzylation or damage to the peptide backbone in peptide synthesis. lookchem.comsigmaaldrich.com Its ability to accept benzyl groups makes it a valuable additive in such deprotection procedures. lookchem.com
Hydrogen Bonding Interactions and Their Influence on Reactivity
The phenolic hydroxyl group in this compound can engage in hydrogen bonding interactions. Phenols are known to interact through hydrogen bonding with electronegative atoms. cardiff.ac.uk While the hydrogen bonding between a phenolic OH group and a methylthio group is not expected to be very strong, hydrogen bonding interactions can influence the reactivity and regioselectivity of reactions involving the phenol (B47542). cardiff.ac.uk
Studies investigating hydrogen bonding to dinitrogen complexes have shown that weak hydrogen bond donors, including p-methylthiophenol (this compound), did not interact with the N₂ ligand at room temperature in that specific context. nih.gov However, in other systems, hydrogen bonding from a phenolic hydroxyl group can influence reaction pathways and intermediate stability. For example, hydrogen bonding can affect the acidity of the phenol group itself.
While direct studies specifically detailing the impact of hydrogen bonding interactions of this compound on its own reactivity (other than as a hydrogen bond donor in certain systems) are not extensively highlighted in the search results, the general principles of hydrogen bonding in phenols suggest its potential to influence reactions at both the hydroxyl group and, indirectly, the methylthio group through electronic effects and stabilization of transition states or intermediates.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile substitutes a hydrogen atom on the aromatic ring. The presence of substituents on the benzene (B151609) ring of this compound influences both the rate and the regioselectivity of these reactions masterorganicchemistry.comwikipedia.org.
Regioselectivity and Reaction Outcomes
Substituents on an aromatic ring direct incoming electrophiles to specific positions, commonly referred to as ortho, meta, or para to the existing group masterorganicchemistry.comwikipedia.org. The regioselectivity is determined by the substituent's ability to stabilize or destabilize the carbocation intermediate (arenium ion) formed during the reaction masterorganicchemistry.comlibretexts.org.
For phenols, the hydroxyl group (-OH) is a strong ortho, para-director due to its electron-donating resonance effect libretexts.org. The methylthio group (-S-CH₃) is also considered an ortho, para-director masterorganicchemistry.com. This directing effect arises from the ability of the sulfur atom to donate electron density into the aromatic ring via resonance, increasing electron density at the ortho and para positions wikipedia.orglibretexts.org.
While specific experimental data on the regioselectivity of various EAS reactions on this compound is not extensively detailed in the provided sources, the established directing effects of both the hydroxyl and methylthio groups suggest that electrophilic attack would primarily occur at the positions ortho to both substituents, or potentially ortho to one and para to the other, depending on the specific reaction conditions and the relative activating strength of the two groups. In the case of this compound, the positions ortho to the hydroxyl group are also meta to the methylthio group, and the position para to the hydroxyl group is substituted with the methylthio group. Therefore, electrophilic attack is likely to favor the positions ortho to the hydroxyl group. Studies on related substituted phenols, such as the electrophilic trifluoromethylthiolation of phenols, have shown exclusive para-selectivity when the para position is unsubstituted, and ortho-selectivity when the para position is already substituted rsc.org. The use of sulfur compounds has also been shown to influence regioselectivity, sometimes favoring para-selectivity in the chlorination of phenols cardiff.ac.uk.
Influence of the Methylthio Group as an Activating/Deactivating Moiety
Substituents on an aromatic ring can either activate or deactivate the ring towards EAS compared to benzene masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com. Activating groups increase the reaction rate by donating electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Deactivating groups decrease the reaction rate by withdrawing electron density from the ring masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.com.
Stability and Degradation under Diverse Chemical Conditions
The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing agents.
Behavior under Strong Acidic Conditions
Information directly detailing the behavior of this compound under strong acidic conditions is limited in the provided sources. However, some general principles regarding the stability of sulfur-containing compounds and the influence of electron-donating groups under acidic conditions can be considered. One study suggests that the C-S bond can be more vulnerable than the C-O bond under acidic conditions due to the higher polarizability of sulfur compared to oxygen cas.cn. The same study also indicates that electron-donating groups can be unfavorable for the stability of certain sulfur-containing moieties on aromatic rings in strong acidic environments cas.cn. While this information pertains to trifluoromethylthio groups, it provides insight into potential degradation pathways involving the sulfur atom under acidic conditions. Another source indicates that fenthion (B1672539), a compound containing a methylthio group on an aromatic ring, is relatively stable under acidic conditions utoronto.ca.
Derivatives of 4 Methylthio Phenol: Synthesis and Advanced Characterization
Synthesis and Structural Elucidation of Substituted 4-(Methylthio)phenol Analogs
The synthesis of substituted this compound analogs involves introducing additional groups onto the aromatic ring, altering the compound's properties and potential applications.
Synthesis of 3-Methyl-4-(methylthio)phenol (B1676489)
3-Methyl-4-(methylthio)phenol is a derivative of this compound with an additional methyl group at the meta position relative to the hydroxyl group. Its CAS number is 3120-74-9, and its molecular formula is C8H10OS with a molecular weight of 154.23 g/mol . sigmaaldrich.comchemicalbook.comchembk.comwatson-int.comchemdad.com It is described as a colorless needle crystal with a melting point of 56-60 °C and a boiling point of 151 °C at 15 mmHg. sigmaaldrich.comchembk.comchemdad.com
One method for the preparation of 3-methyl-4-(methylthio)phenol involves the reaction of m-cresol (B1676322) with dimethyl disulfide. chembk.com Another reported synthesis is a multi-step reaction starting with m-cresol, involving steps with aqueous NaOH, glacial acetic acid, and aqueous HBr at elevated temperatures (120-130 °C). chemicalbook.com Structural characterization of 3-methyl-4-(methylthio)phenol can be performed using techniques such as 1H-NMR and IR spectroscopy. watson-int.comresearchgate.net HPLC methods with UV detection have also been developed for its analysis. sielc.com
Design and Synthesis of 4-(Methylthio)thiophenol
4-(Methylthio)thiophenol is an analog where the hydroxyl group of this compound is replaced by a thiol group. It has the chemical formula C7H8S2 and a molecular weight of 156.26 g/mol . uni.luguidechem.com Its CAS number is 1122-97-0. guidechem.comfishersci.ca
Synthesis of 4-(Methylthio)thiophenol can be achieved through various methods, including the reaction of 4-bromothiophenol (B107966) with methylthiolate in the presence of a base. ontosight.ai Another approach involves nucleophilic substitution or thiolation reactions, such as reacting 4-chlorothiophenol (B41493) with methylthiolate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C. Reported yields for this reaction range from 65–85%, with purity confirmed by GC-MS or HPLC. A multi-step synthesis route involves starting from 4-nitro-(methylthio)benzene, followed by chlorosulfonylation and reduction of the nitro and sulfonyl groups using SnCl₂ in HCl. Structural information can be obtained through techniques like 1H NMR, IR, and MS. researchgate.net
Functionalization of the Phenolic Ring and Sulfur Moiety
Functionalization of this compound involves chemical reactions that introduce new functional groups onto the aromatic ring or modify the methylthio group.
Halogenation Reactions (e.g., Bromination, Iodination)
The phenolic ring of this compound can undergo electrophilic aromatic substitution reactions, including halogenation. Phenols generally react with halogens like bromine water to yield substituted products, often at the ortho and para positions. savemyexams.com Studies on the functionalization of 4-(trifluoromethylthio)phenol, a related compound, have shown that reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can yield bromo- and iodo-substituted products. rsc.org While direct studies on the halogenation of this compound were not extensively detailed in the search results, the reactivity of related substituted phenols suggests that similar halogenation reactions are feasible, likely yielding products substituted on the aromatic ring.
Nitration Studies
Nitration of phenolic compounds typically involves reaction with nitric acid, leading to the introduction of nitro (-NO2) groups onto the aromatic ring. savemyexams.com For simple phenols, reaction with dilute nitric acid at room temperature can yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. savemyexams.com Using concentrated nitric acid can lead to polysubstitution, such as the formation of 2,4,6-trinitrophenol. savemyexams.com Research on the nitration of 4-(trifluoromethylthio)phenol, a related compound, has demonstrated selective mono-nitration using 65% HNO3 under solvent-free conditions. rsc.org This suggests that the methylthio group in this compound might influence the regioselectivity of nitration compared to unsubstituted phenol (B47542). Studies have also explored unusual anaerobic pathways for phenol nitration facilitated by copper(II) complexes. researchgate.net
Synthesis of Complex Molecules Incorporating the this compound Scaffold
The this compound structure serves as a scaffold for synthesizing various complex molecules with potential biological activities. This section details the synthesis and characterization of specific derivative classes.
Methylthio-Substituted Stilbene (B7821643) Derivatives
Methylthio-substituted trans-stilbene (B89595) derivatives have been investigated for their inhibitory activity against enzymes such as CYP1B1. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have been employed to analyze the molecular descriptors that characterize the inhibitory activity of these compounds. mdpi.comresearchgate.net A 2D-QSAR model based on twenty-four trans-stilbene derivatives, including those with methylthio substituents, was developed using experimental data. mdpi.com This model showed a relationship between inhibitory activities and descriptors such as RDF035m, Mor10m, Eig04_AEA(bo), RDF070s, and MaxDD. researchgate.net
Interactions between 4-methylthio derivatives and CYP1B1 have been observed, including pi–pi, pi–sulfur, pi–alkyl, and alkyl–alkyl interactions involving the methyl group of the heme and the methylthio substituent at position 4 of the ligand's ring. mdpi.com
Specific methylthio-substituted stilbene derivatives studied include 3-methoxy-4′-methylthio-trans-stilbene (S2), 3,5-dimethoxy-4′-methylthio-trans-stilbene (S5), and 3,4,5-trimethoxy-4′-methylthio-trans-stilbene (S7). nih.govnih.gov These compounds have been shown to activate Nrf2 signaling in mouse epidermis and human keratinocytes. nih.govnih.gov While all tested stilbenes increased GST activity, resveratrol (B1683913) was the most effective inducer. nih.gov
Amphetamine Derivatives with 4-Methylthio-Substitution
4-Methylthioamphetamine (4-MTA) is a substituted amphetamine derivative featuring a methylthio group at the para position of the phenyl ring. wikipedia.org Its synthesis can be carried out using methods analogous to other amphetamines, such as the Leuckart reaction, starting from 4-(methylthio)phenylacetone. wikipedia.orgresearchgate.net Another synthetic route involves the preparation of 4-methylthio-β-methyl-β-nitrostyrene as an intermediate via Knoevenagel-type condensation. uc.pt
Characterization of 4-MTA and its homologues often involves techniques like gas chromatography coupled with mass spectrometry (GC-MS), infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. psu.edu
Studies have explored the pharmacological characterization of 4-MTA derivatives, such as 4-ethylthioamphetamine (ETA) and 4-methylthio-phenyl-2-butanamine (MT-But). researchgate.netuv.clnih.gov These studies have investigated their effects on locomotor activity and neurochemical profiles. researchgate.netuv.clnih.gov For instance, ETA and MT-But were found not to increase locomotor activity or conditioned place preference compared to MTA. researchgate.netuv.clnih.gov Neurochemically, ETA and MT-But did not increase in vivo dopamine (B1211576) release in the striatum but affected dopamine and DOPAC bioaccumulation in the nucleus accumbens. researchgate.netuv.clnih.gov
Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives incorporating a 4-(methylthio)phenyl moiety have been synthesized and characterized. The synthesis of 2-(4-(methylthio)phenyl)quinoxaline typically involves the condensation of a suitable diketone with an ortho-diamine, followed by the introduction of the methylthio substituent. ontosight.ai Characterization techniques for such quinoxaline derivatives include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity. ontosight.ai
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with diverse applications, including in medicinal chemistry. ontosight.aisapub.orgnih.gov The presence of the methylthio group on the phenyl ring can influence the compound's properties, such as solubility and lipophilicity. ontosight.ai
Schiff Bases Derived from 2-(Methylthio)aniline (B147308)
Note: This section addresses Schiff bases derived from 2-(methylthio)aniline as specified in the outline, which is a different compound from this compound.
Schiff bases derived from 2-(methylthio)aniline have been synthesized and characterized. These compounds are typically formed by the condensation of 2-(methylthio)aniline with various aldehydes or ketones. For example, Schiff bases have been synthesized from 2-(methylthio)aniline and p-methoxysalicylaldehyde or halogenated salicylaldehydes. researchgate.netresearchgate.net
Synthesis often involves refluxing the reactants in a solvent like ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst. researchgate.netscirp.org The solid product is then typically filtered, washed, and dried. researchgate.netscirp.org
Characterization of these Schiff bases is performed using various spectroscopic techniques. researchgate.netresearchgate.netscirp.org Techniques include elemental analysis, FT-IR, NMR spectroscopy (¹H and ¹³C), and UV-Vis spectroscopy. researchgate.netresearchgate.netscirp.org Mass spectrometry is also used to confirm the molecular weight. scirp.orgsciensage.info X-ray crystallography can provide detailed solid-state structural information, including bond lengths and angles, and can reveal stabilizing interactions like intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.netnih.gov
For example, Schiff bases derived from 2,2'-bipyridyl-5,5'-dicarbaldehyde and 2-(methylthio)aniline have been synthesized and characterized by IR, ¹H NMR, ¹³C NMR, and LC-MS. scirp.org Another study reported the synthesis and characterization of Schiff bases from p-methoxysalicylaldehyde and 2-(methylthio)anilines with various substituents using elemental analysis, NMR, FT-IR, and UV-Vis spectroscopy, with DFT studies providing theoretical insights into their properties. researchgate.netnih.gov
Experimental data from the characterization of a Schiff base derived from 2-(methylthio)aniline and 2,2'-bipyridyl-5,5'-dicarbaldehyde includes IR bands at 3433, 3372 (NH), 1599 (C=N), and 1530, 1600 (C=C, aromatic) cm⁻¹. scirp.org ¹H NMR data showed peaks at δH 11.67 (s, 2NH), 8.20 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), and 8.9 (s, 2H) ppm. scirp.org ¹³C NMR signals were observed at δC = 176, 155, 149, 139, 135, 131, and 130 ppm. scirp.org LC-MS showed a molecular ion peak at m/z 388 (M⁺) and a protonated molecular ion peak at m/z 389 (M+H⁺). scirp.org
Here is a table summarizing some characterization data for a Schiff base derived from 2-(methylthio)aniline:
| Technique | Observed Data | Reference |
| IR (cm⁻¹) | 3433, 3372 (NH), 1599 (C=N), 1530, 1600 (C=C, aromatic) | scirp.org |
| ¹H NMR (ppm) | 11.67 (s, 2NH), 8.20 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), 8.9 (s, 2H) | scirp.org |
| ¹³C NMR (ppm) | 176, 155, 149, 139, 135, 131, 130 | scirp.org |
| LC-MS (m/z) | 388 (M⁺), 389 (M+H⁺) | scirp.org |
Schiff bases derived from 2-(methylthio)aniline have also been explored for their potential biological activities, including antimicrobial properties, particularly when coordinated with metal ions.
Advanced Applications in Chemical Synthesis and Materials Science
Role as Pharmaceutical Intermediates
The phenolic structure of 4-(Methylthio)phenol makes it a useful intermediate in the synthesis of pharmaceutical compounds. nordmann.global Its ability to be modified allows for the development of various bioactive agents. nordmann.global
Precursor in Bioactive Agent Development
This compound acts as a precursor in the synthesis of various bioactive molecules. Derivatives of this compound have been investigated for potential therapeutic effects, including anticancer activities. For instance, studies have explored platinum complexes involving this compound, which demonstrated promising anticancer properties.
Synthesis of Compounds for Veterinary Medicine
This compound is utilized in the manufacture of veterinary drugs. haihangchem.com While specific compounds were not detailed in the search results beyond its general use, its role as an intermediate in this sector highlights its importance in the synthesis of animal health products. haihangchem.com
Utility in Agrochemical Synthesis
This compound is widely used as an intermediate in the production of agrochemicals. fishersci.ca
Intermediates for Insecticides, Fungicides, and Miticides
The compound is particularly important as an intermediate for active ingredients in insecticides, fungicides, and miticides. haihangchem.com It is used in the preparation of phosphoramidodithioate compounds, which are essential for the synthesis of sulprofos (B166734) amidate, a widely used insecticide. lookchem.comsigmaaldrich.com Another example is its use in the synthesis of the organophosphorus insecticide propaphos (B1678260) (4-(methylthio)phenyl di-n-propyl phosphate). researchgate.netresearchgate.net 3-Methyl-4-(methylthio)phenol (B1676489), a related compound, is also noted for its use in synthesizing organophosphorus insecticides like fenthion (B1672539) and nematicides. chembk.com
Precursors for Polymeric and Advanced Materials
This compound has been explored for its potential in the field of materials science, particularly as a precursor for polymeric materials. ontosight.ai
Synthesis of Polymeric Materials with Tailored Optical and Electrical Properties
This compound has been used as a precursor for the synthesis of polymeric materials possessing unique optical and electrical properties. ontosight.ai For example, it has been used in the synthesis of triazine monomers with O-linkages, which are then polymerized to form poly(phenylene sulfide)s (PPS) with high refractive indices and low birefringence. acs.org These polymers exhibit good thermal stability and optical transmittance, making them suitable for various optical applications. acs.org The high refractive index in these polymers is primarily attributed to their high sulfur content, derived from precursors like this compound. acs.org
Application as Initiators in Polymerization Processes
Derivatives of this compound have demonstrated utility as initiators in polymerization processes, particularly in photopolymerization. One notable example is 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, also known as Irgacure 907. This compound functions as an efficient UV photoinitiator, capable of initiating the UV polymerization of unsaturated prepolymer systems, such as acrylic resins and various vinyl monomers uni.lumychem.irsincerechemical.com. Photoinitiator molecules like 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone absorb light energy in the ultraviolet or visible regions, transitioning to an excited state. This excited state then undergoes chemical reactions to produce reactive species, such as free radicals, which initiate the polymerization of monomers uni.lu. The high absorbance of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone makes it particularly suitable for applications in UV curable inks and colored coatings uni.lusincerechemical.com. It can be used independently or in conjunction with coinitiators or photosensitizers mychem.ir.
Another derivative, 4-(methylthio)phenyl piperidine-4-carboxylate (4MTPPC), synthesized through the esterification of N-Boc-isonipecotic acid with this compound, has been successfully employed as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride nih.gov. This highlights the role of this compound as a precursor in the synthesis of specialized polymerization initiators nih.gov.
Catalytic and Antioxidant Roles in Chemical Reactions
This compound participates in various chemical reactions, including oxidation, substitution, and hydrodesulfurization wikipedia.org. The methylthio group can be oxidized to form sulfoxides and sulfones wikipedia.org.
Research indicates that this compound possesses potential antioxidant properties nih.govwikipedia.org. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage uni.lu. While the direct antioxidant mechanism of this compound is subject to ongoing investigation, related compounds containing the 4-(methylthio)phenyl moiety or similar sulfur-containing phenolic structures have shown antioxidant activity uni.lufishersci.cauni.lu. For instance, Schiff bases derived from 4-(methylthio)benzaldehyde (B43086) have been evaluated for their antioxidant activity using methods such as DPPH radical scavenging and ferrous ion chelating assays uni.lu. Studies on catechol thioethers, including those with a thiophenol substituent, have also explored their antioxidant effects, noting potential dual anti/prooxidant activity depending on the system fishersci.ca. The arrangement of substituents on the aromatic ring in hydroxy-substituted thiaflavanes, which contain a sulfur atom and a phenolic hydroxyl group, has been shown to influence their antioxidant activity, demonstrating the importance of structural features for these properties uni.lu.
Biological Activities and Mechanistic Investigations
Biological Impact and Molecular Targets
The molecular structure of 4-(Methylthio)phenol, featuring both a hydroxyl group on a benzene (B151609) ring and a methylthio (-SCH3) substituent, dictates its biological interactions. These functional groups are key to its engagement with molecular targets such as proteins and its influence on cellular signaling.
Interaction with Proteins and Enzymes via Thiol and Methylthio Groups
The phenolic hydroxyl and the sulfur-containing methylthio groups are primary sites for interaction with proteins and enzymes. The methylthio group, in particular, has been noted for its role in the binding abilities of phenolic compounds. jst.go.jp Research suggests that an alkylthio group in the para-position of a phenol (B47542) ring plays a crucial part in the compound's ability to bind to proteins, such as the human estrogen receptor α (hERα). jst.go.jp A study using a yeast two-hybrid assay demonstrated that this compound exhibits significant estrogenic activity, indicating a direct interaction with this nuclear receptor. jst.go.jp
More broadly, phenolic compounds can covalently interact with proteins, especially through the thiol groups of cysteine residues. nih.govnih.govwur.nl The phenolic ring can be oxidized to a reactive quinone, which is then susceptible to a nucleophilic attack by the thiol group of a cysteine residue, forming a stable covalent adduct. researchgate.netresearchgate.net This mechanism can lead to the alteration of protein structure and function. nih.gov The thiol moiety of cysteine is a more potent nucleophile than the amino group of lysine, making it a preferential target for reaction with oxidized phenols under moderate alkaline conditions. wur.nl This formation of phenol-protein adducts can result in protein cross-linking and polymerization. researchgate.net
Influence on Cellular Oxidative Stress and Signaling Pathways
Phenolic compounds, including this compound, can exert a significant influence on the redox state of cells, often displaying a dual role as both antioxidants and pro-oxidants. researchgate.netmdpi.com This activity is closely linked to their ability to modulate signaling pathways that respond to oxidative stress. nih.gov
As antioxidants, phenols can scavenge reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, thereby protecting cells from oxidative damage to lipids, proteins, and DNA. researchgate.netnih.gov Conversely, under certain conditions, these compounds can undergo redox-cycling, leading to the generation of ROS and inducing a state of oxidative stress. nih.gov This pro-oxidant activity can be a mechanism for cytotoxicity, particularly in cancer cells. nih.gov
The interaction of phenols with the cellular redox system involves the modulation of endogenous antioxidants, such as glutathione (B108866) (GSH), and protein thiols. nih.gov Exposure to phenolic compounds can lead to the oxidation and depletion of these critical cellular thiols. nih.gov
Phenols also influence key signaling pathways involved in the cellular response to oxidative stress. nih.govresearchgate.net These include the Keap1-Nrf2 pathway, which is a primary regulator of antioxidant gene expression, as well as inflammatory and cell survival pathways like NF-κB, MAPK, and PI3K/Akt. nih.govmdpi.com By modulating these pathways, phenolic compounds can influence a wide range of cellular processes, from inflammation and apoptosis to proliferation. researchgate.net
Anticancer Potential
While extensive research specifically targeting the anticancer properties of this compound is limited, studies on structurally similar phenolic compounds provide insights into its potential mechanisms of action against cancer cells. The anticancer activities of simple phenols are often attributed to their ability to induce cytotoxicity, trigger programmed cell death (apoptosis), and inhibit cell proliferation.
Cytotoxicity Studies on Cancer Cell Lines
The cytotoxic effects of simple phenolic compounds have been demonstrated in various cancer cell lines. For instance, 4-methylcatechol (B155104), a structurally related compound, exhibits in vitro cytotoxic activity against murine tumor cells. nih.gov Another related alkylphenol, 4-octylphenol (B30498), has been shown to reduce cell viability in a dose-dependent manner across several human cell lines, including the HepG2 liver cancer cell line. mdpi.com The sensitivity to these compounds can vary significantly between different cell types. mdpi.com
Table 1: Cytotoxicity of Phenolic Compounds Related to this compound
| Compound | Cell Line | Effect | Concentration | Source |
| 4-Octylphenol | HepG2 (Human Liver Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |
| 4-Octylphenol | MCF-7 (Human Breast Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |
| 4-Octylphenol | A549 (Human Lung Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |
| 4-Octylphenol | CaCo-2 (Human Colon Cancer) | Reduced cell viability | 1-100 μM | mdpi.com |
| 4-Methylcatechol | Murine Tumor Cells | Reduced cell viability | Not specified | nih.gov |
Induction of Apoptosis and Generation of Reactive Oxygen Species
A primary mechanism for the anticancer activity of many phenolic compounds is the induction of apoptosis, often mediated by the generation of ROS. nih.govmdpi.com Elevated levels of ROS within cancer cells can trigger oxidative stress, leading to damage of cellular components and activation of apoptotic pathways. amegroups.org
Studies on 4-methylcatechol have shown that it induces apoptosis in metastatic melanoma cells through an increase in ROS, which leads to the activation of the intrinsic mitochondrial pathway of apoptosis. nih.gov Its cytotoxicity in murine tumor cells has also been linked to its extracellular pro-oxidant action, which includes the generation of hydrogen peroxide. nih.gov This overproduction of ROS disrupts the balance between survival and apoptosis signals within the cancer cells. nih.gov The process is often characterized by the activation of caspases, key enzymes that execute the apoptotic program. amegroups.org
Inhibition of Cell Proliferation
In addition to inducing cell death, phenolic compounds can inhibit the proliferation of cancer cells by interfering with the cell cycle. researchgate.net Research on 4-methylcatechol demonstrated its ability to inhibit the proliferation of melanoma cells and cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Similarly, 4-octylphenol was found to reduce the entry of HepG2 cells into the S-phase, indicating a blockage of cell cycle progression and thereby inhibiting proliferation. mdpi.com This anti-proliferative effect can also be linked to the modulation of key regulatory proteins, such as the inhibition of survival signals mediated by the Akt pathway. nih.gov
Antimicrobial and Antioxidant Activities
Phenolic compounds as a class are widely recognized for their potential biological activities, including antimicrobial and antioxidant effects. nih.govmdpi.comnih.gov The general mechanism of antimicrobial action for phenols involves multiple disruptive effects on the bacterial cell, such as degradation of the cytoplasmic membrane, damage to membrane proteins, reduction of ATP synthesis, and an increase in membrane permeability. nih.gov Likewise, the antioxidant properties of phenols are well-documented, with common assays like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays used to quantify this activity. researchgate.netresearchgate.netnih.gov However, specific research studies and detailed data on the antimicrobial and antioxidant activities of this compound, in particular, are not extensively detailed in the available scientific literature.
Endocrine Disrupting Activity
This compound has been identified as a compound exhibiting estrogenic activity. Research using a yeast two-hybrid assay demonstrated that phenolic compounds with a methylthio-moiety at the 4-position, including this compound, possess agonist activity for the human estrogen receptor α (hERα). Further investigation through an ER-ELISA (Estrogen Receptor - Enzyme-Linked Immunosorbent Assay) confirmed that this compound has a significant ability to bind to hERα.
The estrogenic potency of this compound has been evaluated relative to Bisphenol-A (BPA), a well-known endocrine disruptor, and other related sulfur-containing phenols. In a yeast two-hybrid assay, the activity of this compound was found to be approximately half or one-third that of BPA. A more detailed comparative analysis revealed the relative estrogenic activities of several thiodiphenols compared to BPA. The findings from this research are summarized in the table below.
| Compound | Relative Estrogenic Activity (%) (Compared to Bisphenol-A) |
|---|---|
| Bisphenol-A (BPA) | 100% |
| This compound | 11% |
| 3-Methyl-4-(methylthio)phenol (B1676489) | 10% |
| 3,5-Dimethyl-4-(methylthio)phenol | 4% |
| 4,4'-Thiodiphenol (B147510) (TDP) | 1000% (10 times that of BPA) |
While direct studies on the specific mechanisms of cell proliferation induced by this compound are limited, research on the closely related and more potent compound, 4,4′-thiodiphenol (TDP), provides significant insights into potential pathways. A study on TDP demonstrated that it promotes the proliferation of estrogen receptor α (ERα)-positive breast cancer cells (MCF-7). researchgate.net The proposed mechanism involves the activation of the G protein-coupled receptor 30 (GPR30), which in turn stimulates the PI3K/AKT and ERK1/2 signaling pathways. researchgate.net This activation, coupled with an interaction with ERα, leads to increased cell viability. researchgate.net TDP exposure was shown to significantly increase the expression of ERα, GPR30, phosphorylated AKT (p-AKT), and phosphorylated ERK1/2 (p-ERK1/2) proteins. researchgate.net The use of specific inhibitors for these pathways blocked the phosphorylation of ERK1/2 and AKT and subsequently reduced the TDP-induced cell proliferation, confirming the involvement of these signaling cascades. researchgate.net This suggests a novel mechanism where TDP exerts its estrogenic action in ERα-positive cancer cells through the GPR30-PI3K/AKT and ERK1/2 pathways, which then interacts with ERα to stimulate proliferation. researchgate.net
Modulatory Effects on Cellular Pathways
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. While studies have investigated the activation of this pathway in skin cells by various compounds, specific research detailing the activation of the Nrf2-ARE pathway in keratinocytes or mouse epidermis by this compound was not identified. Studies on other molecules, such as resveratrol (B1683913) and its methylthio-derivatives (methylthiostilbenes), have shown activation of Nrf2 signaling in human keratinocytes and mouse epidermis, but these compounds are structurally distinct from this compound. nih.govresearchgate.net
Inhibition of Cytochrome P450 Enzymes (CYP1A1, 1B1) by Derivatives
Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov Specifically, enzymes belonging to the CYP1 family, such as CYP1A1 and CYP1B1, play a significant role in the metabolic activation of procarcinogens. mdpi.com The inhibition of these enzymes is a key area of research for cancer chemoprevention. mdpi.com
Derivatives containing a methylthio substituent have been identified as potent and selective inhibitors of the CYP1 family. mdpi.com Research into stilbene (B7821643) derivatives featuring a methylthio group has demonstrated their efficacy as selective inhibitors of these enzymes. mdpi.com For instance, 2,4,2',6'-tetramethoxystilbene (2,4,2',6'-TMS) showed potent and selective inhibition of CYP1B1 activity with an IC₅₀ value of 2 nM, exhibiting 175-fold selectivity for CYP1B1 over CYP1A1. mdpi.com This highlights the potential of incorporating methylthio groups into molecular structures to achieve selective inhibition of specific P450 enzymes. While direct studies on this compound derivatives are specific to this context, the data from analogous structures underscore the importance of the methylthio moiety in designing selective CYP1 inhibitors.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (over CYP1A1) | Selectivity (over CYP1A2) |
|---|---|---|---|---|
| 2,4,2',6'-Tetramethoxystilbene | CYP1B1 | 2 | 175-fold | 85-fold |
| CYP1A1 | 350 | - | - | |
| CYP1A2 | 170 | - | - |
Neurochemical and Pharmacological Characterization of Derivatives
Derivatives of this compound, particularly amphetamine analogues, have been investigated for their interaction with the monoaminergic system. 4-Methylthioamphetamine (MTA) is known to inhibit both monoamine uptake and the activity of monoamine oxidase (MAO). nih.govnih.gov MAO enzymes are crucial for the degradation of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. frontiersin.org
In vitro studies using rat brain mitochondria have shown that MTA and its derivatives produce a selective, reversible, and concentration-dependent inhibition of MAO-A. nih.govresearchgate.net The (+)-isomer of MTA was found to be the most potent inhibitor among the compounds studied. nih.gov Structure-activity relationship analysis revealed that introducing alkyl substituents on the amino group of MTA reduces the potency of the derivatives as MAO-A inhibitors, with the effect increasing with the size of the substituent. nih.govresearchgate.net For example, (-)-MTA is approximately 18 times less potent than its (+) isomer. nih.gov N-methyl derivatives of MTA generally have about one-third the inhibitory potency of their primary amine counterparts. frontiersin.org
| Compound | MAO-A IC₅₀ (µM) | Notes |
|---|---|---|
| (+)-MTA | Potent | Most potent inhibitor in the series. nih.gov |
| (-)-MTA | Less Potent | Approximately 18 times less potent than (+)-MTA. nih.gov |
| MTA (racemic) | 0.25 | Potent and selective MAO-A inhibitor. nih.gov |
| N,N-dimethyl-MTA | - | Inhibits MAO-A activity. nih.govresearchgate.net |
The dopaminergic system is a key target for many neuroactive compounds, influencing functions like motivation, reward, and motor control. mdpi.com Derivatives such as 4-Methylthioamphetamine (MTA) have been shown to exert significant effects on this system. nih.gov MTA increases extracellular dopamine (DA) levels in brain regions like the striatum and nucleus accumbens (NAcc). nih.gov This effect is attributed to its ability to block the dopamine transporter (DAT). nih.gov
Furthermore, MTA's inhibition of MAO-A contributes to its neurochemical profile by reducing the metabolism of dopamine. nih.gov This is supported by findings that show a significant reduction in the levels of DOPAC (3,4-Dihydroxyphenylacetic acid), the main metabolite of dopamine in rodents, in the NAcc following MTA administration. nih.gov
However, modifications to the MTA structure can alter these dopaminergic effects. The derivatives 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But) did not produce an increase in in-vivo DA release in the striatum. nih.govnih.gov Nevertheless, both ETA and MT-But were found to affect the bioaccumulation of DA and DOPAC in the nucleus accumbens, indicating that even subtle structural changes modulate the pharmacological profile of these compounds. nih.govresearchgate.net
| Compound | Effect on Striatal Dopamine Release | Effect on Nucleus Accumbens DA/DOPAC | Proposed Mechanism |
|---|---|---|---|
| MTA | Increase | Increase in DA, Decrease in DOPAC | DAT blockade and MAO-A inhibition nih.gov |
| ETA | No Increase | Affects DA and DOPAC bioaccumulation | Modulated interaction with monoaminergic systems nih.govnih.gov |
| MT-But | No Increase | Affects DA and DOPAC bioaccumulation | Modulated interaction with monoaminergic systems nih.govnih.gov |
Enzyme Inhibition Studies of Derivatives
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. mdpi.com The inhibition of ACE is a primary therapeutic strategy for managing hypertension. mdpi.commdpi.com Phenolic compounds have been recognized for their potential to inhibit ACE activity. phcogj.com
A series of phenol derivatives, designated as the LQM300 series, which are analogues of changrolin (B1216510) where thiomorpholine (B91149) replaces pyrrolidinyl groups, have been synthesized and evaluated for potential antihypertensive activity. nih.gov In vivo studies on these thiomorpholinyl methyl phenol derivatives demonstrated an antihypertensive effect, with the inhibition of ACE proposed as a possible mechanism of action. nih.gov
Computational docking studies were conducted to investigate the molecular affinity of the LQM300 series for ACE. nih.gov The results of these in silico studies support the hypothesis that these compounds can bind to and inhibit the activity of ACE, thereby preventing the production of the potent vasoconstrictor, angiotensin II. nih.gov The computational analysis suggested a favorable interaction between the LQM300 compounds and the ACE active site, presenting them as potential candidates for further development as antihypertensive agents. nih.gov
Environmental Fate, Degradation, and Ecotoxicological Implications
Biotransformation and Microbial Metabolism
The biodegradation of 4-(Methylthio)phenol is significantly influenced by the metabolic activities of various microorganisms. These processes are crucial for the natural attenuation of the compound in contaminated soil and water.
Several bacterial species have been identified as capable of metabolizing this compound and related compounds.
Nocardia sp. : The soil bacterium Nocardia sp. DSM 43251 has been shown to oxidize this compound. The degradation process is enhanced when a second carbon source is available, a condition known as co-oxidation. The metabolic pathway involves the hydroxylation of the benzene (B151609) ring to form a substituted catechol, which then undergoes "meta" fission ring cleavage. This indicates a specific enzymatic machinery capable of breaking down the aromatic structure of the compound.
Klebsiella pneumoniae : The metabolic activity of Klebsiella pneumoniae has been observed in relation to sulfur-containing phenols. Under oxygen-limited conditions, cultures of this bacterium can reduce 4-(methylsulfinyl)phenol (B81417) back to this compound. nih.gov This demonstrates a reversible biotransformation capability that is highly dependent on the redox potential of the environment.
Hafnia sp. : A soil bacterium identified as Hafnia sp. was found to be capable of reducing the organophosphorus insecticide fensulfothion. nih.gov Since 4-(methylsulfinyl)phenol is a hydrolysis product of fensulfothion, this suggests that Hafnia sp. possesses metabolic pathways relevant to the transformation of sulfur-containing phenols.
Pseudomonas alcaligenes : While various Pseudomonas species are well-known for their ability to degrade a wide range of phenolic compounds, specific research detailing the degradation of this compound by Pseudomonas alcaligenes is limited in the available literature.
Microbial metabolism of this compound leads to the formation of oxidized sulfur metabolites.
4-(methylsulfonyl)phenol (B50025) : Further oxidation of the sulfoxide (B87167) to a sulfone is a common metabolic pathway for many sulfur-containing xenobiotics. However, specific studies detailing the microbial conversion of 4-(methylsulfinyl)phenol to 4-(methylsulfonyl)phenol were not prominently found in the surveyed literature.
The primary metabolites formed during the degradation of this compound by Nocardia sp. are summarized in the table below.
| Parent Compound | Metabolite | Transformation |
| This compound | 4-(methylsulfinyl)phenol | Oxidation |
The efficiency and pathway of this compound biodegradation are sensitive to environmental conditions and the microbial community structure.
Redox Conditions : As demonstrated by Klebsiella pneumoniae, redox potential is a critical factor. nih.gov Oxygen-limited (anaerobic or anoxic) conditions favor reductive processes, leading to the conversion of 4-(methylsulfinyl)phenol to this compound. nih.gov Conversely, aerobic conditions are typically required for oxidative degradation pathways, such as ring hydroxylation and cleavage observed in Nocardia sp.
Microbial Consortia : The degradation of complex or recalcitrant organic compounds is often more efficient when carried out by a microbial consortium rather than a single species. Current time information in Toronto, CA. A consortium provides a wider range of metabolic capabilities, allowing for the complete mineralization of the parent compound and its intermediates. Current time information in Toronto, CA. Synergistic interactions within the consortium can enhance degradation rates and provide greater resilience to environmental fluctuations and the toxicity of intermediates. Current time information in Toronto, CA. While specific studies on a consortium for this compound are not detailed, the principle of enhanced degradation through cooperative metabolism is a key concept in environmental microbiology.
Photodegradation Mechanisms
In addition to microbial action, this compound can be degraded in the environment through photochemical reactions initiated by sunlight.
The photodegradation of phenolic compounds typically proceeds through reactions with photochemically generated reactive oxygen species, primarily hydroxyl radicals (•OH). While specific studies identifying the photodegradation by-products of this compound are limited, the degradation pathways of similar phenolic compounds suggest the likely formation of hydroxylated intermediates. For other phenols, by-products such as hydroquinone, benzoquinone, and catechol are commonly identified. mdpi.comnih.gov These intermediates are subsequently broken down into smaller organic acids and eventually mineralized to carbon dioxide and water. nih.gov
The rate of photodegradation is not intrinsic to the compound alone but is heavily influenced by the composition of the surrounding water matrix.
Inorganic Ions : Common inorganic ions found in natural waters can significantly affect photodegradation kinetics. For instance, nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻) ions have been shown to inhibit the degradation of phenol (B47542), potentially by scavenging hydroxyl radicals. nih.gov In contrast, certain cations may promote the degradation process. nih.gov
Dissolved Organic Matter (DOM) : DOM, such as humic and fulvic acids, can have a dual effect. It can act as a photosensitizer, generating additional reactive species that accelerate degradation. Conversely, it can also inhibit photodegradation by absorbing UV light (a screening effect) or by scavenging the reactive species intended to degrade the target pollutant.
pH : The pH of the water can influence the surface charge of photocatalysts (if present) and the speciation of the target compound, thereby affecting adsorption and reaction rates. For phenol, pH has been identified as a highly significant factor in its photocatalytic degradation rate. nih.gov
The complexity of real-world environmental matrices, such as wastewater effluent, often leads to slower degradation kinetics compared to studies conducted in purified laboratory water due to the cumulative inhibitory effects of various dissolved and suspended components. nih.govresearchgate.net
The table below summarizes the general influence of common water matrix components on the photodegradation of phenolic compounds.
| Matrix Component | General Effect on Photodegradation Rate | Potential Mechanism |
| Nitrate (NO₃⁻) | Inhibitory | Scavenging of hydroxyl radicals. nih.gov |
| Sulfate (SO₄²⁻) | Inhibitory | Scavenging of reactive oxygen species. nih.govresearchgate.net |
| Nitrite (NO₂⁻) | Strong Inhibition | Scavenging of hydroxyl radicals. nih.gov |
| Cations (e.g., Ca²⁺, Mg²⁺) | Promotive | May enhance photocatalyst activity or reaction pathways. nih.gov |
| Dissolved Organic Matter | Variable (Inhibitory or Promotive) | Light screening, radical scavenging, or photosensitization. |
Environmental Persistence and Mobility
The persistence and mobility of a chemical in the environment are governed by its susceptibility to degradation processes and its partitioning behavior between soil, water, and air.
Table 1: Environmental Half-life Data for this compound
| Environment | Half-life | Conditions | Reference |
|---|---|---|---|
| Aquatic | Data not available | - | - |
| Soil | Data not available | - | - |
The leaching potential of a chemical, or its propensity to move through the soil profile into groundwater, is largely dependent on its water solubility and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high water solubility and a low Koc value suggest a higher potential for leaching.
Table 2: Physicochemical Properties Related to Leaching Potential
| Compound | Water Solubility (g/L) | Soil Sorption Coefficient (Koc) | Leaching Potential Classification |
|---|---|---|---|
| This compound | 9.59 | Data not available | Cannot be determined |
Occurrence as Degradation Products of Organophosphorus Insecticides
This compound has been identified as a breakdown product of several commercial organophosphorus insecticides. Its presence in the environment is therefore directly linked to the use and subsequent degradation of these parent compounds.
Research has shown that this compound is a metabolite formed during the degradation of specific organophosphorus insecticides. jst.go.jp
Fenthion (B1672539) : Fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) can degrade through hydrolysis of the phosphate (B84403) ester bond, leading to the formation of its corresponding phenol, 3-methyl-4-(methylthio)phenol (B1676489). While structurally similar, the direct degradation to this compound is also considered a relevant pathway in environmental and metabolic studies. fao.org
Propaphos (B1678260) : Propaphos (4-(methylthio)phenyl dipropyl phosphate) is an organophosphate insecticide that is functionally related to this compound. nih.gov The hydrolysis of the phosphate ester linkage in propaphos would directly yield this compound.
Temephos (B1682015) : In contrast, the degradation of temephos (O,O'-(thiodi-4,1-phenylene) bis(O,O-dimethyl phosphorothioate)) does not primarily yield this compound. Its degradation pathway involves the formation of 4,4'-thiodiphenol (B147510) and its subsequent oxidation products.
Ecotoxicological Considerations
The ecotoxicological profile of a chemical is essential for understanding its potential impact on non-target organisms in the environment.
Specific, publicly available ecotoxicity data, such as median lethal concentration (LC50) or median effective concentration (EC50) values for this compound in key aquatic indicator species (fish, daphnids, and algae), are limited. However, safety data information indicates that the compound is classified as "Harmful to aquatic life with long lasting effects" (H412), suggesting it poses a risk to aquatic ecosystems. Phenolic compounds, as a class, are known to be toxic to aquatic life, with effects varying based on the specific structure of the compound and the sensitivity of the organism.
Table 3: Acute Ecotoxicity Data for this compound
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Fish (species not specified) | LC50 | Data not available | - | - |
| Daphnia magna (Water flea) | EC50 | Data not available | - | - |
| Algae (species not specified) | EC50 | Data not available | - | - |
Bioaccumulation Potential in Environmental Matrices
A critical parameter used in these predictions is the octanol-water partition coefficient (Log Kow), which indicates a chemical's tendency to partition into fatty tissues (lipophilicity). This value, in turn, is used to estimate the Bioconcentration Factor (BCF), a measure of a substance's concentration in an aquatic organism compared to its concentration in the surrounding water.
Predicted Physicochemical and Bioaccumulation Properties
Leading predictive models, such as the US Environmental Protection Agency's (EPA) EPI Suite™ and the VEGA QSAR platform, provide estimations for these crucial parameters. chemistryforsustainability.orgvegahub.eutue.nlepa.govresearchgate.netepa.govregulations.govchemsafetypro.comresearchgate.net The KOWWIN™ program within EPI Suite™ estimates the Log Kow, while the BCFBAF™ program predicts the BCF. chemistryforsustainability.orgepa.govepa.govregulations.govchemsafetypro.com
The following interactive data table presents the predicted values for this compound, which collectively suggest a low potential for bioaccumulation.
Detailed Research Findings
The predicted Log Kow of 2.45 indicates that this compound has a moderate tendency to associate with lipids. Generally, compounds with Log Kow values below 3 are considered to have a low to moderate potential for bioaccumulation.
Advanced Analytical Characterization and Detection Methods
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in 4-(Methylthio)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a primary technique for determining the structural identity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the arrangement of atoms within the molecule.
¹H NMR spectroscopy allows for the identification of different types of protons and their environments. Characteristic signals for this compound include those for the methylthio (-SMe) protons and the aromatic protons. For instance, the methylthio protons typically appear as a singlet around 2.433 ppm or 2.439 ppm in CDCl₃, depending on the instrument frequency. chemicalbook.com Aromatic protons show signals in the range of 6.7 ppm to 7.3 ppm, exhibiting splitting patterns characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com Specific reported shifts in CDCl₃ at 399.65 MHz include signals around 7.222 ppm and 6.787 ppm for the aromatic protons. chemicalbook.com At 89.56 MHz in CDCl₃, signals are observed at 7.217 ppm and 6.781 ppm. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound shows distinct signals for the methyl carbon in the methylthio group and the aromatic carbons. Analysis of the chemical shifts and multiplicities (in coupled spectra) helps confirm the presence of the methylthio group and the substitution pattern of the benzene ring.
Interactive Data Table: ¹H NMR Shifts for this compound
| Assignment | Shift (ppm) (89.56 MHz, CDCl₃) chemicalbook.com | Shift (ppm) (399.65 MHz, CDCl₃) chemicalbook.com |
| Aromatic Protons | 7.217, 6.781 | 7.222, 6.787 |
| Methylthio (CH₃S-) Protons | 2.433 | 2.439 |
| Phenolic Proton (-OH) | 4.5 | 5.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Key functional groups expected to show characteristic absorption bands include the hydroxyl (-OH) group and the carbon-sulfur (C-S) bond.
The phenolic O-H stretching vibration typically appears as a broad band in the region of 3200 cm⁻¹. The presence of the S-C stretching vibration in the methylthio group is expected in the range of 650–750 cm⁻¹. Other bands in the fingerprint region provide further confirmation of the molecular structure. IR spectra for this compound are available in databases. chemicalbook.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying the electronic transitions within the molecule, particularly those involving the aromatic ring and the sulfur atom. The UV-Vis spectrum of this compound shows absorption bands in the ultraviolet and visible regions. nih.govspectrabase.com These absorptions are related to π-π* and n-π* transitions within the molecule. UV-Vis spectroscopy can also be used to track reactions involving this compound, such as hydrolysis rates of its derivatives.
Mass Spectrometry (MS, GC-MS, LC-MS, LC-MS/MS, MALDI-ToF MS, FAB-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Various ionization techniques and hyphenated methods are applied to this compound.
Electron Ionization (EI) mass spectrometry typically produces a molecular ion peak at m/z 140, corresponding to the molecular weight of C7H8OS. nih.govnist.gov Fragmentation of the molecular ion provides characteristic fragment ions that help confirm the structure. Common fragmentation pathways might involve the loss of the methyl group, the thiol group, or parts of the aromatic ring. NIST databases contain GC-MS data for this compound, listing total peaks and top fragment ions. nih.gov For instance, the top peak is at m/z 140, with the second and third highest at m/z 125 and 97, respectively. nih.gov
Hyphenated techniques like GC-MS and LC-MS are used for the separation and identification of this compound in complex mixtures. GC-MS is suitable for volatile or semi-volatile compounds and is used in environmental analysis and identification of components in extracts. globaljournals.org LC-MS and LC-MS/MS are widely used for less volatile or thermally labile compounds and offer high sensitivity and selectivity. researchgate.netmdpi.com LC-MS/MS can provide detailed fragmentation information for identification and quantification, even in complex matrices. mdpi.com Studies have utilized LC-ESI-MS/MS to analyze phenolic compounds, although specific detailed fragmentation data for underivatized this compound via LC-MS/MS can be limited, sometimes showing poor fragmentation information with only a few dominant product ions. mdpi.com Derivatization can enhance sensitivity and provide more informative fragmentation patterns for LC-ESI-MS/MS analysis. mdpi.com
While MALDI-ToF MS and FAB-MS are also mass spectrometry techniques, specific applications or detailed data for this compound using these methods were not prominently found in the search results. However, mass spectrometry in general, including LC-ESI-QTOF MS, is used for the characterization of related compounds and impurities, providing accurate mass measurements and fragmentation data. massbank.eu
Interactive Data Table: Mass Spectrometry Data (EI-MS)
| m/z | Relative Abundance (Top Peaks) nih.gov |
| 140 | Top Peak |
| 125 | 2nd Highest |
| 97 | 3rd Highest |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are widely used for the separation and quantification of this compound. These techniques offer high resolution and sensitivity. Reverse-phase HPLC is a common method for analyzing this compound, often employing mobile phases containing acetonitrile (B52724) and water, with modifiers like phosphoric acid or formic acid, especially for MS compatibility. sielc.com
Specific HPLC methods for separating this compound have been developed using columns such as Newcrom R1. sielc.com These methods can be scaled for preparative separation to isolate impurities. sielc.com UPLC, a higher-resolution variant of HPLC utilizing smaller particle columns, allows for faster analysis times. sielc.com UPLC coupled with mass spectrometry (UPLC-MS or UPLC-Q-TOF-MS) is a powerful tool for the identification and quantification of compounds, including phenolic substances and potential impurities, in complex samples. researchgate.netnih.gov
Chromatographic analysis, such as HPLC, is also used to assess the purity of this compound by comparing retention times and spectral data with standards.
Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC/TOFMS)
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds like this compound. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Detection is typically achieved using detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) epa.govnih.gov. GC-MS is a powerful hyphenated technique where the separated compounds from the GC are introduced into a mass spectrometer, allowing for their identification based on their mass-to-charge ratio fragments nih.gov. The NIST Chemistry WebBook provides access to GC-MS data for Phenol (B47542), 4-(methylthio)- nist.gov.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers enhanced separation power compared to one-dimensional GC nih.gov. This technique utilizes two GC columns with different stationary phases connected in series via a modulator nih.gov. Compounds that co-elute on the first column are subjected to further separation on the second column, significantly increasing peak capacity and improving the resolution of complex samples nih.gov. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC/TOFMS provides high sensitivity and fast data acquisition rates, enabling the detection and identification of a larger number of volatile compounds nih.govgcms.cz. This is particularly beneficial for analyzing complex matrices where this compound might be present alongside numerous other compounds tandfonline.com. GC×GC-TOFMS has been applied to the analysis of volatile compounds in various samples, demonstrating improved resolution and the ability to identify compounds not detected by conventional GC-MS tandfonline.com.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary tube under the influence of an applied electric field bccampus.ca. CE offers high-resolution separation and requires only small sample volumes bccampus.cachromsoc.jp. While GC is typically used for volatile and semi-volatile neutral compounds, CE is well-suited for the separation of charged species or compounds that can be derivatized to become charged bccampus.ca. Phenols, including substituted phenols, can be analyzed by CE, often employing different separation modes and detection methods researchgate.netreading.ac.uk. The application of CE for the analysis of phenols in water samples has been reported researchgate.net. In-capillary derivatization techniques can also be employed in CE to enhance the detectability of analytes chromsoc.jp.
Advanced Extraction and Pre-concentration Techniques for Environmental Samples
The concentration of this compound in environmental samples is often low, necessitating pre-concentration steps before instrumental analysis to achieve adequate detection limits researchgate.net. Various extraction techniques are employed to isolate and concentrate analytes from complex environmental matrices.
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid Phase Extraction (SPE) is a widely used technique for sample preparation that involves the selective adsorption of analytes from a liquid sample onto a solid stationary phase, followed by elution of the concentrated analytes researchgate.netlabrulez.com. SPE offers advantages such as reduced solvent consumption and improved sample clean-up compared to traditional liquid-liquid extraction labrulez.com. SPE has been utilized for the extraction of phenolic compounds from water samples researchgate.netdiva-portal.org. The choice of SPE sorbent depends on the chemical properties of the analyte and the sample matrix labrulez.com.
Liquid-Liquid Extraction (LLE) is a classical separation technique based on the differential solubility of analytes between two immiscible liquid phases celignis.com. While effective, LLE can be time-consuming and may require larger volumes of solvents compared to SPE celignis.comscispace.com. LLE has been used for the extraction of phenols from water and other environmental samples researchgate.netepa.gov. Both SPE and LLE are common pre-concentration methods employed before the chromatographic analysis of phenols researchgate.net.
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solventless sample preparation technique that integrates sampling, extraction, and sample introduction into a single step d-nb.info. A coated fiber is exposed to the sample matrix (liquid or headspace), and analytes partition from the matrix onto the fiber coating d-nb.info. The fiber is then introduced directly into the analytical instrument (e.g., GC) for thermal desorption of the analytes d-nb.info. SPME is a rapid, simple, and reproducible method suitable for extracting volatile and semi-volatile compounds d-nb.infonih.gov. It has been applied to the analysis of various organic compounds, including phenols, in environmental and food samples d-nb.infonih.govresearchgate.net. Different SPME fiber coatings exhibit varying selectivities towards different classes of compounds researchgate.netgcms.cz.
Simultaneous Steam Distillation-Extraction
Simultaneous Steam Distillation-Extraction (SDE), also known as Likens-Nickerson extraction, is a technique used for the isolation of volatile and semi-volatile compounds from solid or liquid matrices scispace.comasianpubs.org. In this method, the sample is steam distilled, and the volatile components are simultaneously extracted into an immiscible organic solvent in a continuous process asianpubs.org. SDE is effective for extracting a wide range of volatile compounds, including phenols scispace.comresearchgate.net. While efficient, there is a potential for artifact formation due to the elevated temperatures involved scispace.com. SDE has been employed for the extraction of volatile components from various natural products and environmental samples tandfonline.comasianpubs.orgmdpi.com.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds at the atomic level researchgate.net. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the arrangement of atoms within the crystal lattice can be determined researchgate.net. This technique provides detailed information about bond lengths, bond angles, and molecular conformation researchgate.net. While direct X-ray crystallographic data specifically for this compound was not found in the provided search results, X-ray crystallography has been used to determine the structures of related compounds, such as complexes involving ligands derived from methylthiophenol derivatives or other organosulfur compounds mtu.edunih.gov. This demonstrates the applicability of the technique to characterize the solid-state structure of molecules containing the methylthio and phenol moieties.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, energy levels, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries. By calculating the electron density distribution, DFT can determine the most stable spatial arrangement of atoms in a molecule. Studies on related phenolic and methylthio-substituted compounds have utilized DFT with various basis sets, such as 6-31G and 6-311G, often in conjunction with hybrid functionals like B3LYP, to optimize molecular structures. acs.orgresearchgate.netlongdom.orgdergipark.org.trnih.gov Geometry optimization ensures that subsequent calculations of electronic properties are performed on the lowest energy conformation of the molecule. Comparing computed geometric parameters like bond lengths and angles with experimental data, such as those obtained from X-ray diffraction, helps validate the accuracy of the theoretical model. acs.orgdergipark.org.trnih.gov
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy band gap (Egap), is an important indicator of kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher chemical reactivity due to the lower energy required for electron transfer. epstem.netresearchgate.netmdpi.com DFT calculations are commonly used to compute the energies of the HOMO and LUMO. longdom.orgepstem.netresearchgate.netresearchgate.net Studies on related phenolic and methylthio-containing compounds have reported HOMO and LUMO energy values and their corresponding energy gaps, providing insights into their electronic behavior and potential for charge transfer. longdom.orgepstem.netmdpi.commdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to simulate and predict the interactions between molecules, particularly between a small molecule (ligand) and a larger biological target, such as a protein. These methods are widely applied in drug discovery and the study of molecular recognition.
Computational Studies of Protein-Ligand Interactions
Computational studies, including molecular docking, are employed to investigate how small molecules like 4-(Methylthio)phenol derivatives might interact with proteins. This involves predicting the preferred binding orientation (pose) of the ligand within the protein's binding site and estimating the strength of the interaction (binding affinity). nih.govbiomedpharmajournal.org These studies can help identify potential protein targets for a given compound or evaluate the binding potential of a series of related molecules to a known target. For example, molecular docking has been used to study the interaction of methylthiomorpholin phenols, which are structurally related to this compound, with enzymes like angiotensin-converting enzyme (ACE). openmedicinalchemistryjournal.comsemanticscholar.orgnih.govresearchgate.net These studies aim to understand the molecular basis of the observed biological effects.
Validation of Docking Protocols for Enzymatic Systems
Before performing docking studies on novel ligands, it is crucial to validate the docking protocol using known ligand-protein complexes. openmedicinalchemistryjournal.comsemanticscholar.orgresearchgate.net This typically involves extracting a co-crystallized ligand from a protein structure (obtained from databases like the Protein Data Bank) and then re-docking it into the same binding site. openmedicinalchemistryjournal.comsemanticscholar.org The accuracy of the protocol is assessed by comparing the predicted pose with the experimentally determined crystallographic pose, often using the Root Mean Square Deviation (RMSD) as a metric. openmedicinalchemistryjournal.comsemanticscholar.org A low RMSD indicates that the docking protocol can reliably reproduce the known binding geometry. Validation ensures that the results obtained for new ligands are likely to be meaningful and predictive of their actual binding behavior in enzymatic systems. openmedicinalchemistryjournal.comsemanticscholar.orgresearchgate.net
In Silico Prediction of Biological Activity and Safety Profiles
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are widely used to predict the potential biological activities and safety-related properties of compounds based on their chemical structures. japsonline.comnih.govnih.govmdpi.comktu.ltmdpi.comresearchgate.netnih.govcomputabio.compharmj.org.uamdpi.comnih.govnih.govresearchgate.netnih.govcsmres.co.uk
QSAR models aim to establish a relationship between the structural properties of chemicals and their biological activity or toxicity. japsonline.comnih.govmdpi.comnih.govnih.govcsmres.co.uk By analyzing datasets of compounds with known activities or toxicity endpoints, QSAR models can predict these properties for new or untested molecules. nih.govmdpi.comnih.gov This technique can assist in screening large numbers of compounds and selecting those with desired biological activities or potentially lower toxicity. nih.govmdpi.com
Molecular docking simulations are employed to predict the binding affinity and spatial orientation of a ligand, such as this compound, within the active site of a target protein. nih.govnih.govmdpi.comresearchgate.netpharmj.org.uanih.govnih.govsemanticscholar.org This provides insights into the potential molecular mechanisms of action and helps identify potential biological targets. nih.govnih.govmdpi.comresearchgate.netpharmj.org.uanih.govnih.govsemanticscholar.org Studies on related phenolic compounds have utilized molecular docking to evaluate inhibitory potential against various targets, including enzymes like the SARS-CoV-2 main protease and Angiotensin-Converting Enzyme (ACE). nih.govsemanticscholar.org
ADMET prediction tools are used to computationally assess the pharmacokinetic properties and potential toxicity of drug candidates. nih.govmdpi.comresearchgate.netcomputabio.compharmj.org.uamdpi.comnih.govresearchgate.netnih.govcsmres.co.uk These tools predict how a compound might be absorbed, distributed, metabolized, and excreted by the body, as well as providing predictions regarding potential toxicity endpoints. nih.govmdpi.comresearchgate.netcomputabio.compharmj.org.uamdpi.comnih.govresearchgate.netnih.govcsmres.co.uk While specific predicted safety profiles for this compound were not extensively detailed in the search results, the methodologies applied to similar phenolic structures highlight the potential for using in silico methods to evaluate its likely ADMET characteristics and predict potential toxicity risks early in research. nih.govmdpi.comktu.ltmdpi.comresearchgate.netcomputabio.compharmj.org.uamdpi.comnih.govnih.govresearchgate.netnih.govcsmres.co.uk For instance, studies on phosphorylated phenols have used in silico methods like PASS (Prediction of Activity Spectra for Substances) and GUSAR software to predict toxicity, including acute toxicity (LD50) in rats. ktu.lt
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the possible three-dimensional arrangements of atoms in a molecule and their relative energies. Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their flexibility, interactions with a solvent or other molecules, and transitions between different conformations. researchgate.netrsc.orguq.edu.auacs.orgresearchgate.netmit.edursc.org
Computational studies on substituted phenols and related structures provide context for understanding the conformational landscape and dynamic behavior of this compound. For example, studies on substituted phenols have explored the effects of substituents on photodissociation dynamics and the role of molecular symmetry and torsional motion. rsc.orgresearchgate.net Molecular dynamics simulations have been applied to study the inclusion complexes of para-substituted phenols with cyclodextrins, providing information on binding free energies and guest molecule flexibility. researchgate.net MD simulations have also been used to investigate the structure of the air/water interface in the presence of phenol (B47542), revealing how phenol affects the hydration structure of water molecules. rsc.org
While specific detailed conformational analysis or molecular dynamics simulations focused solely on this compound were not prominently found, computational studies on related methylthiophenol derivatives and substituted phenols demonstrate the applicability of these techniques to understand the structural dynamics and interactions of this class of compounds. For instance, computational studies have been performed on methylthiomorpholin phenols to analyze their 3D molecular structures following stochastic conformational analysis and to study their interactions with proteins like ACE using molecular docking and quantum mechanical calculations. semanticscholar.orgopenmedicinalchemistryjournal.com Another study investigated the conformational analysis of a compound containing a methylthio group attached to a pyrazole (B372694) ring, postulating rotational isomerisms and identifying stable conformers through quantum mechanical calculations. iu.edu.sa
These computational approaches, including conformational analysis and molecular dynamics simulations, are valuable for characterizing the structural properties and dynamic behavior of this compound, which can inform further studies on its potential interactions and activities.
Structure Activity Relationships Sar and Design Principles
Influence of the Methylthio and Hydroxyl Groups on Reactivity and Biological Activity
The chemical reactivity and biological footprint of 4-(Methylthio)phenol are fundamentally dictated by its two primary functional groups: the phenolic hydroxyl (-OH) group and the methylthio (-SCH3) group.
The phenolic hydroxyl group is a significant reactive center, capable of undergoing deprotonation and acting as a hydrogen bond donor or nucleophile . As an electron-donating group, it activates the aromatic ring, directing incoming electrophiles to the ortho and para positions . The acidity of the phenolic hydroxyl group is lower than that of aliphatic alcohols, which, combined with steric factors, influences its reactivity towards certain reagents like isocyanates mdpi.com. For instance, in reactions with isocyanates, phenolic hydroxyl groups are generally less reactive than aliphatic ones mdpi.com. The presence of the hydroxyl group in the para position has also been noted to increase the rate of hydrodesulfurization reactions sigmaaldrich.comsigmaaldrich.com.
The methylthio group is also an ortho, para-director and is susceptible to oxidation . This reactivity allows for the stepwise oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) (4-(methylsulfinyl)phenol) and subsequently the sulfone (4-(methylsulfonyl)phenol) . The electronic environment created by the phenolic ring, including the hydroxyl group, influences the electron density around the sulfur atom, thereby affecting its susceptibility to oxidation .
Role of Substituents on the Phenolic Ring in Modulating Activity (e.g., Estrogenic Activity)
The addition of substituents to the phenolic ring of this compound can significantly modulate its biological activity. A key area where this has been studied is its estrogenic activity, which is the ability of a chemical to mimic the effects of estrogen.
Research indicates that an alkylthio group substituted at the para-position of a phenol (B47542) ring is a crucial feature for binding to the human estrogen receptor α (hERα) jst.go.jp. A study using a yeast two-hybrid assay evaluated the estrogenic activity of this compound and its methylated derivatives relative to Bisphenol-A (BPA). The results showed that this compound possesses significant estrogenic activity jst.go.jp. However, the introduction of methyl groups onto the phenolic ring at positions adjacent to the hydroxyl group was found to decrease this activity. For example, 3-methyl-4-(methylthio)phenol (B1676489) showed slightly lower activity, and 3,5-dimethyl-4-(methylthio)phenol had significantly reduced activity compared to the parent compound jst.go.jp.
This suggests that while the para-substituted thio-functional group is important for receptor interaction, steric hindrance near the essential phenolic hydroxyl group can negatively impact binding and subsequent biological response. For estrogenic activity in alkylphenolic compounds generally, optimal activity is often achieved with a single bulky alkyl group in the para position on an otherwise unhindered phenol ring nih.gov.
Table 1: Relative Estrogenic Activity of this compound and its Derivatives This interactive table summarizes the relative estrogenic activity of selected compounds compared to Bisphenol-A, based on a yeast two-hybrid assay.
| Compound | Relative Activity (%) vs. Bisphenol-A |
|---|---|
| This compound | 11 |
| 3-Methyl-4-(methylthio)phenol | 10 |
| 3,5-Dimethyl-4-(methylthio)phenol | 4 |
| 4,4'-Thiodiphenol (B147510) | 1000 |
Data sourced from a study on the estrogenic activity of alkyl(thio)phenols jst.go.jp.
Correlation between Structural Modifications and Pharmacological Profiles of Derivatives
Structural modifications to derivatives of this compound have been shown to cause significant shifts in their pharmacological profiles. This is well-documented in studies of amphetamine analogues, where the 4-(methylthio)phenyl moiety is incorporated into a larger structure.
A study on 4-Methylthioamphetamine (MTA), a derivative that incorporates the 4-(methylthio)phenyl scaffold, and its analogues demonstrates a clear structure-activity relationship uv.clnih.gov. Modifying either the methylthio group or the aminoethyl side chain dramatically alters the compound's effects uv.clnih.govnih.gov.
Key findings from this research include:
Modification of the Thioether: Changing the para-substituent from a methyl-thio group (in MTA) to an ethyl-thio group to create 4-ethylthioamphetamine (ETA) leads to a suppression of the effects on dopamine (B1211576) (DA) extracellular levels nih.gov. While both MTA and ETA increased mean arterial pressure, only ETA significantly increased heart rate uv.clnih.gov.
Modification of the Side Chain: Altering the aminoethyl chain, as in 4-methylthio-phenil-2-butanamine (MT-But), also suppresses the effects on dopamine release seen with MTA nih.gov.
Behavioral and Neurochemical Effects: Unlike MTA, neither ETA nor MT-But was found to increase locomotor activity or conditioned place preference uv.clnih.gov. Furthermore, they did not increase in vivo DA release in the striatum as MTA does uv.clnih.gov.
These results underscore that even subtle changes to the molecular structure, such as extending an alkyl chain by a single carbon, can markedly alter the pharmacological and neurochemical profile of a drug derivative nih.gov.
Table 2: Comparative Pharmacological Effects of MTA and its Derivatives This interactive table outlines the differing pharmacological profiles resulting from structural modifications to the 4-Methylthioamphetamine (MTA) scaffold.
| Compound | Effect on Locomotor Activity | Effect on Striatal DA Release | Effect on Mean Arterial Pressure |
|---|---|---|---|
| 4-Methylthioamphetamine (MTA) | Increase | Increase | Increase |
| 4-Ethylthioamphetamine (ETA) | No Increase | No Increase | Increase |
| 4-Methylthio-phenil-2-butanamine (MT-But) | No Increase | No Increase | Not Reported |
Data sourced from pharmacological characterizations of MTA derivatives uv.clnih.govnih.gov.
Design Principles for Enhanced Biological Potency or Selectivity
The this compound scaffold serves as a valuable starting point for designing molecules with enhanced biological potency or selectivity for specific targets. Several design principles can be extracted from research on its derivatives.
Oxidation State of Sulfur: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group . This modification significantly alters the electronic properties and steric bulk of the substituent, which can be exploited to achieve target-specific binding. For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one structure was synthesized, starting from 4-(methylthio)benzaldehyde (B43086) nih.gov. The methylsulfonyl group is a common feature in many selective COX-2 inhibitors, highlighting the importance of this modification for achieving selectivity.
Scaffold Elaboration: The this compound core can be used as a building block for more complex molecules. By reacting the hydroxyl or methylthio groups, or by using the entire structure as a fragment in a larger design, medicinal chemists can orient functional groups in three-dimensional space to optimize interactions with a biological target. The synthesis of chromene derivatives for COX-2 inhibition is an example where the initial 4-(methylthio)phenyl moiety is elaborated into a more complex heterocyclic system to confer specific inhibitory activity nih.gov.
Subtle Aliphatic Modifications: As seen with MTA derivatives, very minor changes to alkyl groups, such as changing a methyl to an ethyl group, can drastically alter pharmacological activity and safety profiles uv.clnih.gov. This principle allows for fine-tuning of a lead compound's properties to reduce off-target effects or enhance desired activity.
Steric and Electronic Tuning: The estrogenic activity of substituted 4-(Methylthio)phenols demonstrates the importance of steric hindrance around key pharmacophoric features jst.go.jp. A key design principle is to add or modify substituents on the phenolic ring to either block unwanted interactions or to enhance binding to the desired target by carefully managing steric bulk and electronic effects.
Comparative Studies with Related Phenolic and Organosulfur Compounds
Comparing this compound with related structures provides valuable context for its structure-activity relationships.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Pathways with Improved Sustainability
Current synthetic routes to 4-(Methylthio)phenol and related compounds often rely on methodologies that are not environmentally benign, sometimes involving strong acids or producing hazardous byproducts like hydrogen sulfide. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient pathways.
Future research will likely focus on:
Catalytic Systems: Investigating novel catalysts that can facilitate the methylation of phenol (B47542) with higher selectivity and under milder conditions. This includes the exploration of solid acid catalysts to replace corrosive liquid acids.
Alternative Reagents: Exploring greener methylating agents to replace traditional, more hazardous ones. Dimethyl carbonate (DDC), for instance, represents a more environmentally friendly alternative for methylation reactions. iaea.org
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. This approach can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.
Biocatalysis: Investigating the use of enzymes or whole-cell systems to catalyze the synthesis of this compound. Biocatalytic methods have the potential to be highly selective and operate under environmentally friendly conditions.
Exploration of Advanced Derivatives for Targeted Therapeutic Applications
While this compound itself is primarily used as an intermediate, its structural motif holds promise for the development of novel therapeutic agents. guidechem.com Future research in this area will involve the rational design and synthesis of advanced derivatives with tailored pharmacological profiles.
Key areas for exploration include:
Hormone-Receptor Modulation: Given the observed estrogenic activity of this compound, future studies could focus on designing derivatives that act as selective modulators of estrogen receptors. jst.go.jp This could lead to new treatments for hormone-dependent cancers or endocrine disorders.
Enzyme Inhibition: The phenol and methylthio groups can be modified to target the active sites of specific enzymes. Research could be directed towards developing derivatives that act as inhibitors of enzymes implicated in various diseases, such as kinases or proteases.
Antimicrobial Agents: The sulfur-containing nature of the molecule could be exploited to develop new antimicrobial agents. Derivatives could be designed to interfere with microbial metabolic pathways or cell wall synthesis.
A comparative table of potential therapeutic applications for this compound derivatives is presented below.
| Therapeutic Target | Potential Application | Rationale |
| Estrogen Receptor α | Breast Cancer Therapy | Modulating the activity of hormone receptors. jst.go.jp |
| Tyrosinase | Hyperpigmentation Disorders | Inhibition of melanin (B1238610) synthesis. nih.gov |
| Microbial Enzymes | Infectious Diseases | Disruption of essential microbial processes. |
Deeper Mechanistic Understanding of Biological Interactions
A fundamental understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for both therapeutic development and risk assessment. Future research should aim to elucidate these mechanisms in detail.
Prospective studies will likely involve:
Receptor Binding Studies: Comprehensive investigations into the binding affinity and mode of interaction of this compound and its analogs with various nuclear receptors, including the estrogen receptor α. jst.go.jp
Enzyme Kinetics: Detailed kinetic studies to understand how these compounds inhibit enzymes like tyrosinase, which is involved in melanin production. nih.gov
Cellular Signaling Pathways: Elucidating the downstream effects of this compound on cellular signaling cascades to understand its broader physiological and pathological implications.
Immunological Responses: Investigating the potential for 4-substituted phenols to induce specific T-cell responses against melanocytes, which could have implications for both vitiligo and melanoma immunotherapy. nih.gov
Strategies for Environmental Remediation and Bioremediation
The presence of organosulfur compounds like this compound in the environment, often as degradation products of pesticides, necessitates the development of effective remediation strategies. jst.go.jp Future research will focus on innovative and sustainable methods for its removal from contaminated soil and water.
Key research directions include:
Microbial Degradation: Identifying and characterizing novel microbial strains, such as Pseudomonas, Acinetobacter, and other bacteria, with the ability to efficiently degrade this compound and other thiophenols. nih.govfrontiersin.org
Metabolic Pathway Elucidation: Mapping the specific metabolic pathways used by microorganisms to break down this compound. This knowledge can be used to optimize bioremediation processes.
Phytoremediation: Exploring the potential of certain plant species to absorb, accumulate, and metabolize this compound from the soil.
Advanced Oxidation Processes: Investigating the use of advanced oxidation processes, such as ozonation or photocatalysis, for the chemical degradation of this compound in wastewater.
The following table outlines potential microorganisms for the bioremediation of phenolic compounds.
| Microorganism | Degradation Pathway | Reference |
| Pseudomonas fluorescens | Meta cleavage pathway for phenol | nih.gov |
| Acinetobacter lwoffii | Ortho-cleavage pathway for phenol | frontiersin.org |
| Klebsiella pneumoniae | Reduction of 4-methylsulfinyl phenol | sigmaaldrich.com |
Integration into Next-Generation Materials Science
The unique chemical properties of this compound, particularly the presence of a reactive phenol group and a sulfur atom, make it an interesting building block for next-generation materials. While direct applications are still emerging, the broader field of sulfur-containing polymers and materials provides a roadmap for future research.
Emerging areas of investigation include:
Sulfur-Containing Polymers: Utilizing this compound as a monomer or co-monomer in the synthesis of novel polymers. The incorporation of sulfur can impart unique properties such as high refractive index, thermal stability, and affinity for heavy metals.
Advanced Coatings and Resins: Developing coatings and resins based on this compound derivatives that offer enhanced durability, chemical resistance, and specific optical properties.
Lithium-Sulfur Batteries: While not a direct application, research into organosulfur compounds for advanced battery technologies, such as lithium-sulfur batteries, could inspire the exploration of this compound-derived materials as components in energy storage systems. ku.ac.aelgensol.comyoutube.com
Application of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. These computational tools can be applied to this compound to accelerate research and development in a number of areas.
Future applications of AI and ML include:
De Novo Drug Design: Using generative models to design novel derivatives of this compound with optimized binding affinity for specific therapeutic targets. nih.govnih.gov
Predictive Toxicology: Developing ML models to predict the potential toxicity and environmental fate of new this compound derivatives, allowing for the early identification and prioritization of safer compounds.
Reaction Optimization: Employing AI algorithms to optimize synthetic pathways for this compound and its derivatives, leading to higher yields and more sustainable processes.
Virtual Screening: Conducting large-scale virtual screening of compound libraries to identify new derivatives of this compound with desired biological activities. technologynetworks.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-(methylthio)phenol, and how can purity be ensured?
- Synthesis : A common method involves reacting 4-mercaptophenol with methyl iodide in the presence of a base (e.g., NEt_iPr_2) under anhydrous conditions. Purification typically uses column chromatography with non-polar solvents (e.g., n-pentane:EtOAc = 50:1) .
- Purity Assurance : Characterize via NMR (¹H/¹³C), IR (to confirm -SH to -SMe conversion), and HPLC. Compare retention times and spectral data with literature standards (e.g., NIST Chemistry WebBook ).
Q. How do pH and oxidative conditions influence the stability of this compound derivatives in polymer matrices?
- Stability Profile :
| Condition | Hydrolysis Observed? | Key Finding |
|---|---|---|
| pH 5.0–7.4 | No | Esters remain intact |
| pH 5.0–7.4 + H₂O₂ | Yes | Complete hydrolysis within hours |
- Methodology : Use dynamic light scattering (DLS) to monitor micelle size changes and UV-Vis spectroscopy to track ester hydrolysis rates .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Core Techniques :
- NMR : Identify methylthio (-SMe) protons (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
- IR : Look for S-C stretching (~650–750 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 141.1 (C₇H₈OS) .
Advanced Research Questions
Q. How can conflicting data on hydrolysis mechanisms of 4-(methylthio)phenyl esters be resolved?
- Contradiction : Esters resist direct hydrolysis but degrade post-thioether oxidation .
- Resolution Strategy :
Use controlled H₂O₂ titration to isolate oxidation steps.
Employ LC-MS to detect intermediates (e.g., sulfoxide/sulfone derivatives) .
Compare kinetic data under inert vs. oxidative conditions .
Q. What metabolic pathways are observed for this compound derivatives in mammalian systems?
- Key Pathways :
- Oxidative Deamination : Forms ketone metabolite (1-[4-(methylthio)phenyl]propan-2-one) .
- Ring Hydroxylation : Generates (2-aminopropyl)-(methylthio)phenol .
- Side-Chain Degradation : Yields 4-methylthiobenzoic acid .
Q. How can this compound be utilized in stimuli-responsive polymer design?
- Application : Incorporate into block copolymers (e.g., p(DMAn-b-MTPAm)) to create oxidation-sensitive micelles .
- Experimental Design :
Synthesize polymers via RAFT polymerization.
Trigger hydrolysis with H₂O₂ and monitor via fluorescence spectroscopy (e.g., Nile Red release) .
Q. What in vitro models are suitable for assessing the toxicological effects of this compound metabolites?
- Models :
- Hepatocytes : Study phase I metabolism and cytotoxicity (e.g., LDH leakage) .
- CYP3A4-Expressing Cells : Evaluate enzyme-specific bioactivation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
